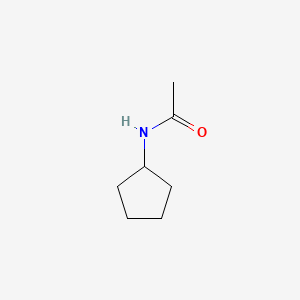

N-Cyclopentylacetamide

Vue d'ensemble

Description

N-Cyclopentylacetamide is an organic compound with the molecular formula C7H13NO. It is a derivative of acetamide, where the hydrogen atom of the amide group is replaced by a cyclopentyl group. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: N-Cyclopentylacetamide can be synthesized through several methods. One common route involves the reaction of cyclopentanamine with acetic anhydride. The reaction proceeds as follows:

Cyclopentanamine+Acetic Anhydride→this compound+Acetic Acid

The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. The exact methods can vary depending on the scale and specific requirements of the production process.

Analyse Des Réactions Chimiques

(a) Acylation of Cyclopentanamine

Reaction of cyclopentanamine with acetic anhydride under reflux conditions:

Conditions : Reflux in anhydrous solvent (e.g., dichloromethane) at 80–100°C for 4–6 hours .

(b) Ritter Reaction

A one-pot synthesis using cyclopentanol, tropylium tetrafluoroborate, and acetonitrile:

Conditions : Room temperature, acetonitrile as solvent and nitrile source .

Hydrolysis Reactions

N-Cyclopentylacetamide undergoes acid- or base-catalyzed hydrolysis to yield cyclopentanamine and acetic acid:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 6M HCl | Reflux, 3–4 hours | Cyclopentanamine | 85–90% | |

| 40% NaOH | Reflux, 2 hours | Cyclopentanamine | 78–82% |

Oxidation Reactions

The compound reacts with oxidizing agents to form this compound oxides.

| Reagent | Conditions | Product | Notes | Source |

|---|---|---|---|---|

| H₂O₂ (30%) | RT, 12 hours | N-Oxide derivative | Moderate selectivity | |

| KMnO₄ (aq) | 60°C, 6 hours | Carboxylic acid byproducts | Overoxidation observed |

Substitution Reactions

The amide group participates in nucleophilic substitution, enabling functionalization:

(a) Nucleophilic Acyl Substitution

Reaction with amines or alcohols:

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Butylamine | DMF, 80°C, 8 hours | N,N-Dibutyl derivative | 72% | |

| Methanol | H₂SO₄, RT, 24 hours | Methyl ester derivative | 65% |

(b) Electrophilic Aromatic Substitution

The cyclopentyl ring can undergo halogenation or nitration under strong acidic conditions .

Biological Activity and Derivatization

This compound derivatives exhibit pharmacological relevance:

-

MAO Inhibition : Derivatives like 4b (IC₅₀ = 0.36 µM for MAO-B) show potent monoamine oxidase inhibition, critical for treating neurological disorders .

-

Antiparasitic Activity : Thioamide derivatives demonstrate activity against Trypanosoma cruzi (EC₅₀ = 3.6 µM).

Comparative Reactivity

A comparison of this compound with analogous compounds reveals distinct reactivity due to steric and electronic effects:

| Compound | Hydrolysis Rate (k, s⁻¹) | Oxidation Susceptibility | Substitution Preference |

|---|---|---|---|

| This compound | 0.12 | Moderate | Amide nitrogen |

| N-Phenylacetamide | 0.08 | Low | Aromatic ring |

| N-tert-Butylacetamide | 0.05 | High | Steric hindrance-limited |

Applications De Recherche Scientifique

Pharmaceutical Development

N-Cyclopentylacetamide serves as a crucial building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its derivatives have shown promise in inhibiting monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters like serotonin and dopamine, making it a candidate for developing treatments for depression and anxiety disorders .

Case Study: Monoamine Oxidase Inhibition

In vitro studies have demonstrated that certain derivatives of this compound exhibit competitive inhibition against MAO, suggesting a potential mechanism for enhancing neurotransmitter availability. Docking studies further elucidate the binding interactions at the active sites of these enzymes, aiding in the rational design of more potent inhibitors.

Biochemical Research

The compound is widely utilized in biochemical studies examining enzyme interactions and protein structures. It aids researchers in understanding biological processes at the molecular level, which is essential for drug discovery and development .

Applications:

- Enzyme Interaction Studies : this compound is used to probe enzyme mechanisms and substrate specificity.

- Protein Structure Analysis : It assists in elucidating the structure-function relationships of various proteins.

Agricultural Chemistry

This compound has potential applications as a herbicide or pesticide. Its unique properties can contribute to developing more effective crop protection strategies, enhancing agricultural productivity while minimizing environmental impact .

Potential Benefits:

- Targeted Action : The compound's selective action may reduce collateral damage to non-target species.

- Sustainability : By improving efficacy, it can lead to lower application rates and reduced chemical runoff.

Material Science

The unique chemical structure of this compound makes it suitable for developing new materials, particularly polymers with enhanced thermal stability and mechanical properties. Research indicates that incorporating this compound into polymer matrices can improve their performance characteristics .

Applications:

- Polymer Development : Enhancements in thermal stability and mechanical strength.

- Coatings and Composites : Potential uses in protective coatings that require durability under extreme conditions.

Analytical Chemistry

In analytical chemistry, this compound is employed as a standard in chromatography. Its consistent properties make it an ideal reference material for accurately analyzing complex mixtures across various samples .

Key Applications:

- Chromatographic Standards : Used to calibrate instruments and validate analytical methods.

- Complex Mixture Analysis : Facilitates the accurate quantification of components in complex biological samples.

Summary Table of Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Pharmaceutical Development | Synthesis of MAO inhibitors | Potential treatment for depression and anxiety |

| Biochemical Research | Enzyme interaction studies | Insights into protein functionality |

| Agricultural Chemistry | Herbicide/pesticide development | Improved crop protection strategies |

| Material Science | Development of high-performance polymers | Enhanced thermal stability |

| Analytical Chemistry | Chromatographic standards | Accurate analysis of complex mixtures |

Mécanisme D'action

The mechanism of action of N-Cyclopentylacetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved can vary based on the specific context of its use.

Comparaison Avec Des Composés Similaires

N-Cyclohexylacetamide: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.

N-Cyclopropylacetamide: Contains a cyclopropyl group, leading to different chemical properties.

N-Cyclobutylacetamide: Features a cyclobutyl group, which affects its reactivity and applications.

Uniqueness: N-Cyclopentylacetamide is unique due to its specific ring size and the resulting steric and electronic effects. These properties influence its reactivity and make it suitable for particular applications in organic synthesis and medicinal chemistry.

Activité Biologique

N-Cyclopentylacetamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to explore its biological properties, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its cyclopentyl group attached to an acetamide moiety. Its chemical formula is , and it possesses unique structural features that influence its biological interactions.

Mechanisms of Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of specific enzymes. Notably, it has been studied for its potential role in inhibiting monoamine oxidase (MAO), an enzyme crucial for the metabolism of neurotransmitters. Compounds similar to this compound have shown varying degrees of inhibitory potency against MAO isoforms, suggesting that structural modifications can influence their biological efficacy.

Therapeutic Applications

- Inhibition of Enzymes : this compound and its derivatives have been investigated for their ability to inhibit enzymes like MAO. This inhibition can lead to increased levels of neurotransmitters such as serotonin and dopamine, potentially benefiting conditions like depression and anxiety.

- Antiparasitic Activity : The compound has shown promise in the synthesis of derivatives aimed at treating Chagas disease, caused by the Trypanosoma cruzi protozoan. One derivative demonstrated activity against T. cruzi intracellular amastigotes with an effective concentration (EC50) of 3.6 µM, while displaying low cytotoxicity towards host cells.

- Pain Modulation : Research has also suggested that this compound derivatives may interact with voltage-gated sodium channels, particularly Nav 1.7, which plays a critical role in pain signaling pathways. This interaction positions the compound as a potential candidate for analgesic drug development.

Table 1: Summary of Biological Activities

| Compound | Target/Activity | EC50/IC50 Value | Reference |

|---|---|---|---|

| This compound | MAO Inhibition | Varies by derivative | |

| Derivative 1 | T. cruzi Amastigotes | 3.6 µM | |

| 2-((4-Bromophenyl)thio)-N-cyclopentylacetamide | Nav 1.7 Inhibition | Not specified |

Detailed Research Findings

- Monoamine Oxidase Inhibition : Studies have shown that modifications to the cyclopentyl group can significantly alter the inhibitory potency against MAO isoforms. Docking studies have elucidated binding modes at the enzyme's active site, providing insights into optimizing structures for enhanced activity.

- Antiparasitic Efficacy : The synthesis of derivatives from this compound involved creating several compounds with varying activities against T. cruzi. For example, one derivative exhibited a selectivity index indicating a favorable therapeutic window.

- Analgesic Potential : Preliminary studies on sodium channel inhibitors derived from this compound suggest effective modulation of pain responses without the side effects typical of traditional analgesics.

Propriétés

IUPAC Name |

N-cyclopentylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-6(9)8-7-4-2-3-5-7/h7H,2-5H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTSGEWHPQPAXOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40337807 | |

| Record name | Acetamide, N-cyclopentyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40337807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25291-41-2 | |

| Record name | Acetamide, N-cyclopentyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40337807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.